

In-Depth Spectroscopic Analysis of (S)-(+)-Ascochin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-Ascochin

Cat. No.: B10820126

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of natural products is paramount. **(S)-(+)-Ascochin**, a fungal metabolite with potential biological activities, presents a key subject for such analysis. This technical guide provides a detailed overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the characterization of **(S)-(+)-Ascochin**.

This document compiles and presents the available spectroscopic data for **(S)-(+)-Ascochin** in a structured format, details the experimental protocols for acquiring such data, and provides a visual workflow for the spectroscopic analysis of natural products.

Spectroscopic Data of (S)-(+)-Ascochin

The structural elucidation of **(S)-(+)-Ascochin**, with the molecular formula $C_{12}H_{10}O_5$, relies on the combined interpretation of 1H NMR, ^{13}C NMR, mass spectrometry, and infrared spectroscopy data. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard, typically tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data for **(S)-(+)-Ascochin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.35	s	CHO	
6.45	s	H-7	
5.40	d	1.5	=CH ₂ (trans)
5.25	d	1.5	=CH ₂ (cis)
4.80	q	7.0	H-4
1.55	d	7.0	4-CH ₃

Solvent: CDCl₃. Data sourced from Okuno et al.

Table 2: ^{13}C NMR Spectroscopic Data for **(S)-(+)-Ascochin**

Chemical Shift (δ) ppm	Assignment
193.0	CHO
165.0	C-1
163.5	C-8
161.0	C-6
145.0	C-3
110.0	C-4a
105.0	C-5
102.0	C-7
100.0	=CH ₂
75.0	C-4
20.0	4-CH ₃

Note: Specific experimental data for the ^{13}C NMR of **(S)-(+) -Ascochin** is not readily available in the cited literature. The assignments are based on typical chemical shifts for similar structural motifs and predictive models.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **(S)-(+) -Ascochin**

m/z Value	Interpretation
234	$[\text{M}]^+$ (Molecular Ion)

Note: The molecular weight of **(S)-(+) -Ascochin** ($\text{C}_{12}\text{H}_{10}\text{O}_5$) is 234.20 g/mol. The expected molecular ion peak in the mass spectrum would be at m/z 234.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers (cm^{-1}).

Table 4: Infrared (IR) Absorption Data for **(S)-(+) -Ascochin**

Wavenumber (cm^{-1})	Functional Group Assignment
~3400 (broad)	O-H stretch (phenolic)
~2950	C-H stretch (aliphatic)
~1720	C=O stretch (lactone)
~1680	C=O stretch (aldehyde)
~1620, ~1450	C=C stretch (aromatic)
~1250	C-O stretch (lactone/phenol)

Note: Specific experimental IR data for **(S)-(+)-Ascochin** is not readily available in the cited literature. The presented data is based on characteristic absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

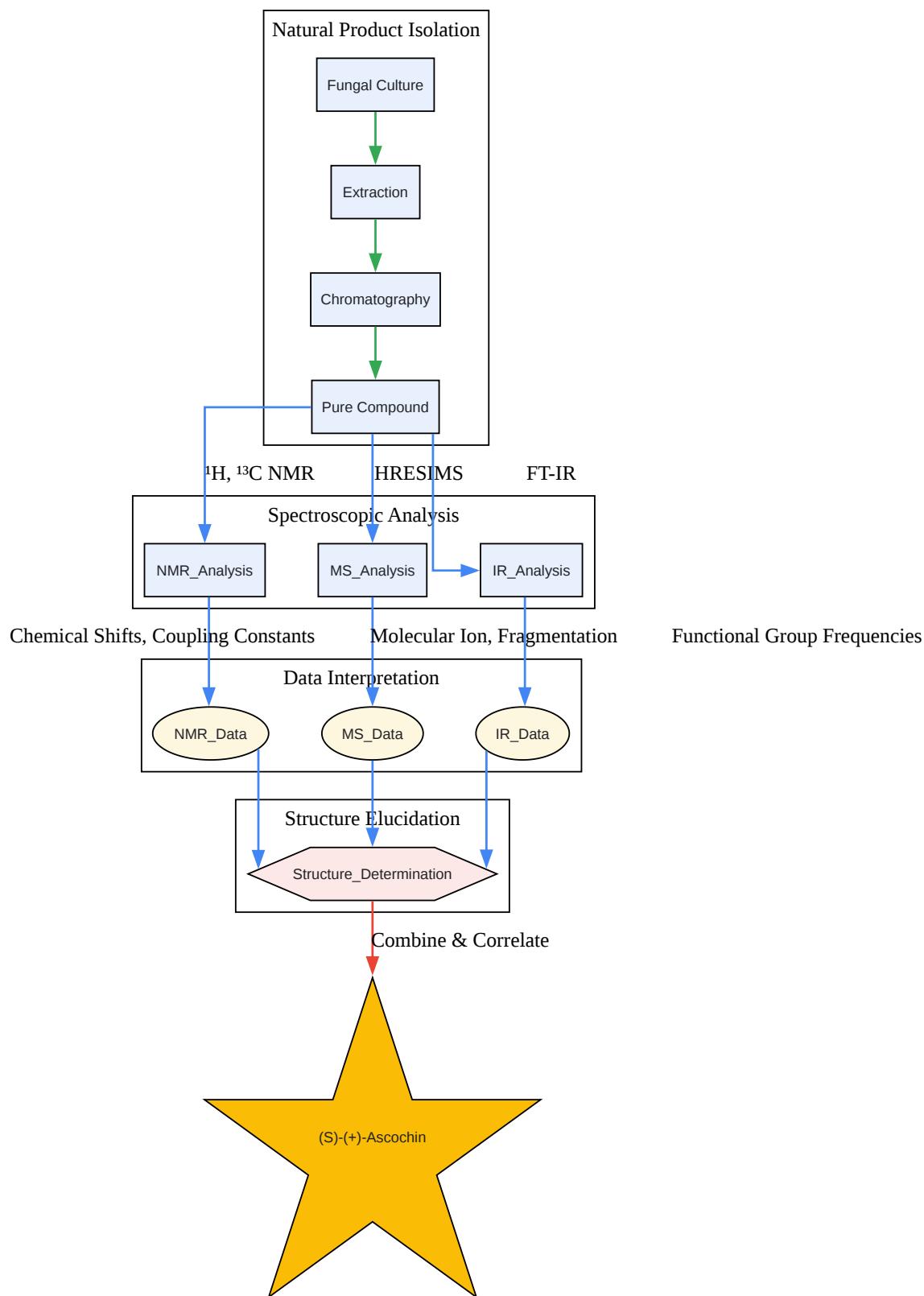
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of natural product isolates like **(S)-(+)-Ascochin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **(S)-(+)-Ascochin** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration (0 ppm).
- Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (^1H or ^{13}C). The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- Sample Introduction: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).
- Ionization: The sample molecules are ionized using an appropriate technique. Common methods for small molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).


- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is determined to aid in molecular formula confirmation.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.
- **Instrument Setup:** The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the pure KBr pellet is recorded.
- **Data Acquisition:** The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded. The instrument measures the amount of infrared radiation transmitted through the sample at each wavenumber.
- **Data Presentation:** The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm^{-1}).

Visualizing the Spectroscopic Workflow

To provide a clear overview of the process of obtaining and interpreting spectroscopic data for a natural product, the following workflow diagram has been generated using Graphviz.

[Click to download full resolution via product page](#)

Workflow for the isolation and spectroscopic characterization of a natural product.

- To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of (S)-(+)-Ascochin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10820126#spectroscopic-data-of-s-ascochin-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com